![molecular formula C21H21N3O2 B4583266 N-[3-methyl-1-oxo-1-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]but-2-en-2-yl]benzamide](/img/structure/B4583266.png)
N-[3-methyl-1-oxo-1-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]but-2-en-2-yl]benzamide
Overview
Description
N-[3-methyl-1-oxo-1-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]but-2-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a hydrazone linkage and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-oxo-1-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]but-2-en-2-yl]benzamide typically involves the condensation of a hydrazine derivative with an appropriate aldehyde or ketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-oxo-1-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]but-2-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halogenated solvents and catalysts like palladium on carbon
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-methyl-1-oxo-1-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]but-2-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of N-[3-methyl-1-oxo-1-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]but-2-en-2-yl]benzamide involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity or disrupt cellular processes. The benzamide moiety may also interact with protein targets, influencing signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[3-methyl-1-oxo-1-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]but-2-en-2-yl]benzamide
- This compound derivatives
- Hydrazone derivatives with similar structures
Uniqueness
This compound is unique due to its specific hydrazone and benzamide functionalities, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with protein targets sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[3-methyl-1-oxo-1-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]but-2-en-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-16(2)19(23-20(25)18-13-7-4-8-14-18)21(26)24-22-15-9-12-17-10-5-3-6-11-17/h3-15H,1-2H3,(H,23,25)(H,24,26)/b12-9+,22-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKMGQYHNEQJA-TZLYQZOHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)NN=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C(C(=O)N/N=C/C=C/C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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